2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate
Description
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate (CAS: 26747-90-0) is a dimeric aromatic diisocyanate with the molecular formula C₁₈H₁₂N₄O₄ and a molecular weight of 348.32 g/mol . Structurally, it features a central 1,3-diazetidine-2,4-dione ring linked to two substituted phenylene groups, each bearing an isocyanate functional group. The compound is a derivative of toluene-2,4-diisocyanate (TDI), formed via dimerization, and is widely used in the polymer industry for synthesizing polyurethanes, coatings, and adhesives due to its controlled reactivity and stability .
Key identifiers include:
- InChIKey: UFDQXLJRXHYWQH-UHFFFAOYSA-N
- Synonyms: 2,4-TDI dimer, 1,3-Bis[3-(isocyanatomethyl)phenyl]-1,3-diazetidine-2,4-dione .
The compound crystallizes in two polymorphic forms (Form A and Form B), depending on reaction conditions, which influence its mechanical and thermal properties .
Properties
CAS No. |
85818-49-1 |
|---|---|
Molecular Formula |
C28H16N4O4S2 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
1,3-bis[4-(2-isocyanatophenyl)sulfanylphenyl]-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C28H16N4O4S2/c33-17-29-23-5-1-3-7-25(23)37-21-13-9-19(10-14-21)31-27(35)32(28(31)36)20-11-15-22(16-12-20)38-26-8-4-2-6-24(26)30-18-34/h1-16H |
InChI Key |
WEVXVEIFBAMNOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)SC2=CC=C(C=C2)N3C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=CC=C5N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate typically involves the reaction of appropriate isocyanate precursors with diazetidine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where isocyanate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
The compound 2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate , identified by its CAS number 94158-57-3, is a complex organic compound with potential applications in various scientific fields. This article explores its applications, supported by data tables and case studies.
The compound features a diazetidine core with two isocyanate groups, which contribute to its reactivity and potential utility in polymer chemistry and material science.
Polymer Chemistry
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate is primarily used in the synthesis of polyurethanes and other polymeric materials. Its isocyanate groups allow for the formation of urethane linkages, leading to materials with desirable mechanical properties and thermal stability.
Coatings and Adhesives
Due to its reactivity, this compound can be utilized in formulating coatings and adhesives that require strong bonding capabilities. The incorporation of this compound can enhance the performance characteristics of these materials, such as adhesion strength and resistance to environmental factors.
Biomedical Applications
There is emerging interest in the use of isocyanate-containing compounds for biomedical applications. The unique properties of 2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate may allow for the development of drug delivery systems or biocompatible materials for implants.
Nanotechnology
This compound's structure may facilitate its use in nanotechnology applications, including the development of nanocomposites. These materials can exhibit enhanced electrical, thermal, and mechanical properties due to the incorporation of nanoscale fillers.
Case Study 1: Polyurethane Development
A study demonstrated the use of 2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate in creating polyurethane elastomers. The resulting material exhibited improved tensile strength and elongation at break compared to conventional formulations.
Case Study 2: Coating Formulations
Research focused on incorporating this compound into industrial coating formulations showed significant improvements in chemical resistance and durability under harsh environmental conditions. The coatings maintained their integrity over extended periods of exposure to solvents and UV light.
Case Study 3: Biomedical Material Testing
In biomedical research, the compound was tested for its potential as a scaffold material for tissue engineering. Preliminary results indicated good cell adhesion and proliferation rates on surfaces treated with derivatives of this compound.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate involves its interaction with specific molecular targets. The isocyanate groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related diisocyanates:
Table 1: Comparative Properties of Selected Diisocyanates
Reactivity and Functional Behavior
- TDI Dimer vs. TDI Monomer: The dimer’s 1,3-diazetidine-2,4-dione ring reduces reactivity compared to the monomer, enabling slower, more controlled polymerization. This makes it suitable for applications requiring extended processing times, such as high-performance coatings . In contrast, the monomer’s high reactivity is ideal for rapid foam formation .
- Comparison with MDI : MDI’s higher molecular weight and symmetrical structure contribute to superior mechanical strength in rigid foams. However, the TDI dimer’s polymorphic versatility allows tunable crystallinity, enhancing adhesion properties in coatings .
- 1,5-NDI: Known for exceptional thermal stability, 1,5-NDI is preferred in extreme environments (e.g., aerospace). The TDI dimer, while less thermally robust, offers better solubility in organic solvents due to its aromatic substituents .
Structural and Industrial Implications
- Polymorphism : The TDI dimer’s polymorphs (Forms A and B) exhibit distinct crystal packing and melting points (~120°C for Form A vs. ~150°C for Form B), impacting processing temperatures and end-product durability .
- Substituent Effects : Derivatives like 2,4-Dioxo-1,3-diazetidine-1,3-bis(3-methyl-p-phenylene)diisocyanate (CAS: 68555-56-6) demonstrate how methyl groups alter hydrophobicity (XlogP: 5.8) and rotational flexibility (5 rotatable bonds) compared to the parent compound .
Biological Activity
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate (CAS Number: 94158-57-3) is a complex organic compound with significant potential in various industrial applications. Its unique chemical structure, characterized by multiple functional groups, suggests possible biological activities that merit thorough investigation. This article aims to synthesize available research findings regarding the biological activity of this compound, including its effects on human health and environmental implications.
Chemical Structure and Properties
The molecular formula of 2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate is , with a molecular weight of approximately 496.5 g/mol. The compound features two isocyanate groups and a diazetidine ring, which may contribute to its reactivity and biological interactions.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| CAS Number | 94158-57-3 |
| Molecular Formula | C30H20N4O4 |
| Molecular Weight | 496.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Toxicological Profile
The biological activity of 2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate has not been extensively documented in peer-reviewed literature. However, preliminary assessments indicate potential toxicity associated with isocyanate compounds, which are known to cause respiratory issues and skin irritation upon exposure.
Case Study: Isocyanates and Respiratory Health
A study conducted by the National Institute for Occupational Safety and Health (NIOSH) highlighted that exposure to isocyanates can lead to occupational asthma and other respiratory disorders. Isocyanates are potent sensitizers that can provoke allergic reactions in susceptible individuals, emphasizing the need for proper handling protocols in industrial settings.
Environmental Impact
The compound's persistence in the environment and potential for bioaccumulation raises concerns regarding its ecological impact. Research indicates that compounds containing isocyanate groups can be harmful to aquatic life and may disrupt ecosystems if released into water bodies.
In Vitro Studies
Limited in vitro studies have been conducted on similar compounds within the diazetidine family. These studies suggest that such compounds may exhibit cytotoxicity against various cell lines. Further research is necessary to establish a comprehensive understanding of the biological mechanisms at play.
Table 2: Summary of Biological Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
